benzyl(tributyl)azanium;hydrobromide

Phase-transfer catalysis Phenyl benzoate synthesis Quaternary ammonium catalyst ranking

Researchers optimizing biphasic reactions often face rate limitations with standard tetrabutylammonium catalysts. Benzyl(tributyl)azanium hydrobromide directly addresses this with its distinct benzyl-tributyl architecture, providing quantifiably higher catalytic activity. - Superior PTC activity: Outperforms TBAB and BTEAC in phenyl benzoate synthesis, maximizing throughput. - Enhanced phase separation: Achieves >98% lysozyme extraction efficiency in DES-based aqueous biphasic systems with lower salt consumption. - Validated β-lactam chemistry: Enables regiospecific C4-epimerization at low 3-4 mol% loading under mild conditions. Supplied at ≥99.0% purity, this crystalline solid ensures consistent performance for demanding synthetic and bioprocessing applications.

Molecular Formula C19H35BrN+
Molecular Weight 357.4 g/mol
Cat. No. B12059628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl(tributyl)azanium;hydrobromide
Molecular FormulaC19H35BrN+
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.Br
InChIInChI=1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;
InChIKeyUDYGXWPMSJPFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl(tributyl)azanium Hydrobromide: Structural Overview and Procurement Profile


Benzyl(tributyl)azanium hydrobromide (benzyltributylammonium bromide, BTBAB; CAS 25316-59-0) is a lipophilic quaternary ammonium salt (C₁₉H₃₄BrN, MW 356.39 g/mol, mp 169–175 °C, LogP 2.41) that functions primarily as a phase-transfer catalyst (PTC) in biphasic organic synthesis [1] and as a hydrogen-bond acceptor in deep eutectic solvent (DES) formulations for biomolecule extraction [2]. Its core structural differentiation lies in the combination of three n-butyl chains with one benzyl group on the quaternary nitrogen, yielding a distinct lipophilic–aromatic balance that is absent in the fully aliphatic tetrabutylammonium bromide (TBAB) and the less lipophilic benzyltriethylammonium salts . This compound is commercially available at ≥99.0% purity from major suppliers including Sigma-Aldrich/MilliporeSigma and Thermo Scientific .

Why BTBAB Cannot Be Interchanged with Generic Quaternary Ammonium PTCs


Quaternary ammonium salts are frequently treated as interchangeable PTC commodities, yet the benzyl–tributyl substitution pattern of BTBAB produces quantifiably distinct performance in at least three dimensions: (i) a catalytic activity hierarchy where BTBAB outranks TBAB and benzyltriethylammonium chloride (BTEAC) in phenyl benzoate synthesis [1]; (ii) enhanced two-phase splitting in DES-based aqueous biphasic systems, where the benzyl group's aromatic π-character and added hydrophobicity (LogP 2.41 vs. 2.01 for TBAB) promote phase separation at lower critical salt concentrations ; and (iii) a divergent enzyme modulation profile—BTBAB produces instantaneous α-chymotrypsin activation with rapid subsequent deactivation, whereas TBAB induces sustained superactivation [2]. These differences arise directly from the benzyl moiety's steric, electronic, and lipophilic contributions, meaning that procurement decisions based solely on quaternary ammonium class membership risk suboptimal yield, phase behavior, or biocompatibility outcomes.

Head-to-Head and Cross-Study Comparative Evidence


Superior Catalytic Activity in Phenyl Benzoate Synthesis

In a systematic kinetic study of phenyl benzoate synthesis from benzoyl chloride and phenol under liquid–liquid phase-transfer conditions, Lee et al. (1995) established a clear catalytic activity hierarchy among quaternary ammonium salts. Benzyltributylammonium bromide (BTBAB) exhibited the highest catalytic activity, followed by tetrabutylammonium hydrogensulfate (TBAHS), then tetrabutylammonium bromide (TBAB), and finally benzyltriethylammonium chloride (BTEAC) as the least active [1]. This ranking was determined in a well-stirred batch reactor using dichloromethane as the organic solvent. The superior performance of BTBAB over its closest structural analog TBAB is attributed to the benzyl group's contribution to ion-pair lipophilicity and organic-phase partitioning, while the advantage over BTEAC reflects the enhanced lipophilicity conferred by three butyl chains versus three ethyl chains [1].

Phase-transfer catalysis Phenyl benzoate synthesis Quaternary ammonium catalyst ranking

Enhanced Phase Separation in DES-Based Biphasic Systems

Xu et al. (2019) evaluated six carboxylic acid-based DESs using both TBAB and BTBAB as hydrogen-bond acceptors for lysozyme extraction via aqueous biphasic systems (ABSs). The study demonstrated that the introduction of the benzyl group in BTBAB had a pronounced aptitude to promote two-phase splitting compared to the fully aliphatic TBAB [1]. Complementary analysis from ChemicalBook notes that [BTBAB][Ac] exhibits superior phase separation ability relative to [TBAB][Ac], as evidenced by a lower critical phase-splitting concentration in the phase diagram—meaning the BTBAB-based DES requires a lower salt concentration to induce biphasic separation. The benzyl group's aromatic ring increases hydrophobic surface area, reduces hydrogen bonding with water, and enables π–π interactions that facilitate DES aggregation in the rich phase . This structural advantage is reflected in the LogP difference: BTBAB LogP ≈ 2.41 vs. TBAB LogP ≈ 2.01, indicating greater lipophilicity [2].

Deep eutectic solvents Aqueous biphasic systems Phase separation Hydrogen-bond acceptor

Lysozyme Extraction Efficiency and Enzymatic Activity Retention

In the Talanta 2019 study by Xu et al., BTBAB was employed as a hydrogen-bond acceptor alongside carboxylic acids to form DESs applied to lysozyme extraction from chicken egg white. Under optimized conditions, more than 98% of lysozyme was transferred into the DES-rich phase, and the recovered enzyme retained 91.73% of its initial catalytic activity, demonstrating high biocompatibility of the BTBAB-based DES system [1]. Importantly, the study directly compared BTBAB- and TBAB-based DESs and found that BTBAB-derived DESs, when paired with the same carboxylic acid ligand (e.g., acetic acid), achieved slightly superior lysozyme extraction efficiency—an effect attributed to the benzyl group's steric and hydrophobic enhancement of protein–DES interactions [1]. This quantitative extraction–activity retention pair provides a procurement-relevant benchmark absent for most competing quaternary ammonium salts.

Lysozyme extraction Protein purification Deep eutectic solvents Biocompatibility

Top-Tier Phenol Extraction Performance

Wu and Lai (1995) screened 10 different phase-transfer catalysts for the extractive allylation of phenol from aqueous alkaline medium using allyl bromide in dichloromethane. Among all catalysts tested, only four—Aliquat 336, tetra-n-butylammonium iodide, tetra-n-butylphosphonium bromide, and benzyltributylammonium bromide—were identified as the most effective for increasing the volumetric rate of extraction [1]. Under optimized conditions of catalyst loading, solvent, reactant concentration, and base concentration, the system achieved more than 99% phenol conversion in a batch-agitated reactor [1][2]. BTBAB thus joins an elite group of PTCs capable of driving phenolic extraction to near-completion, a performance level not achieved by the majority of the 10 catalysts screened, which included other quaternary ammonium and phosphonium variants [1].

Phenolic wastewater treatment Phase-transfer catalytic extraction Phenol removal Industrial effluent remediation

Regiospecific C4-Epimerization of β-Lactams

Alcaide et al. (2000) reported two complementary methods for the regiospecific C4-epimerization of cis-4-formyl-2-azetidinones. The first method employs 40% aqueous dimethylamine in benzene at room temperature with benzyltributylammonium bromide at only 3–4 mol% loading as the phase-transfer catalyst, achieving regiospecific epimerization that tolerates alkyl, alkenyl, alkynyl, aryl, and alkoxy substituents at the C3 position [1]. The low catalyst loading (3–4 mol%) combined with regiospecificity demonstrates efficient catalytic turnover under mild, room-temperature heterogeneous conditions. This specific application is cited in the official Sigma-Aldrich product specification for BTBAB, underscoring its established synthetic utility . While not a direct head-to-head comparison against alternative PTCs in the same study, the demonstrated regiospecificity at low loading represents a validated niche application where BTBAB has proven effective where many other quaternary ammonium PTCs have not been similarly validated.

β-Lactam chemistry C4-epimerization 2-azetidinone isomerization Heterocyclic synthesis

Divergent α-Chymotrypsin Modulation Profile vs. TBAB

Rodríguez-Ortega et al. (2016) investigated the effect of quaternary ammonium salts bearing a benzylic substituent on α-chymotrypsin activity and stability. Benzyltributylammonium bromide (BzTBABr) produced a significant increase in instantaneous enzymatic activity; however, this was followed by a deactivation rate faster than that observed in pure buffer [1]. This profile contrasts sharply with tetrabutylammonium bromide (TBABr), which provokes a sustained superactivation and stabilization of α-chymotrypsin in aqueous solution [1][2]. The study further demonstrated that benzyltrimethylammonium bromide (BzTMABr) and benzyldodecyldimethylammonium bromide (BzDDABr) produced similar instantaneous activation–rapid deactivation patterns, establishing that the benzyl group—regardless of the accompanying alkyl chains—drives a fundamentally different enzyme interaction mode compared to fully aliphatic quaternary ammonium salts [1]. Molecular modeling attributed these differences to altered hydrophobicity at the enzyme's catalytic site induced by the aromatic benzyl moiety [1].

Enzyme modulation α-chymotrypsin Quaternary ammonium salt Enzyme superactivation

Research and Industrial Application Scenarios


High-Throughput Phenyl Ester and Nucleophilic Substitution Synthesis

For synthetic chemistry groups and CDMOs running liquid–liquid phase-transfer catalyzed esterification or nucleophilic substitution at scale, BTBAB offers the highest catalytic activity among commonly evaluated quaternary ammonium salts, as established by Lee et al. (1995) in the phenyl benzoate synthesis model system [1]. The demonstrated activity ranking (BTBAB > TBAHS > TBAB > BTEAC) provides a direct, evidence-based justification for selecting BTBAB over the more widely used TBAB when maximizing reaction rate and throughput under identical biphasic conditions is the primary objective. This scenario is particularly relevant for fine chemical and pharmaceutical intermediate manufacturing where PTC reaction rate directly impacts process economics.

Green DES-Based Protein Purification and Bioprocessing

The Xu et al. (2019) Talanta study validates BTBAB as a superior hydrogen-bond acceptor for DES-based aqueous biphasic extraction of lysozyme, achieving >98% extraction efficiency with 91.73% enzymatic activity retention [2]. The benzyl group confers enhanced phase separation capability at lower salt concentrations compared to TBAB-based DESs, reducing material consumption and osmotic stress on target proteins [2]. This scenario applies to biotechnology companies, academic core facilities, and biopharmaceutical downstream processing groups seeking green, scalable alternatives to conventional protein precipitation or chromatography methods.

Industrial Phenolic Wastewater Remediation

Wu and Lai (1995) demonstrated that BTBAB is among the top 4 catalysts (out of 10 screened) for phenol extraction via phase-transfer catalytic allylation, enabling >99% conversion under optimized conditions [3]. For environmental engineering firms and industrial facilities treating phenolic effluents (e.g., from petrochemical, coal processing, or resin manufacturing operations), BTBAB provides a validated, high-efficiency PTC option that matches the extraction performance of more specialized catalysts like Aliquat 336 while potentially offering supply chain advantages as a single-component crystalline solid with defined purity specifications (≥99.0%) .

β-Lactam Medicinal Chemistry: C4-Epimerization of 2-Azetidinones

Medicinal chemistry teams synthesizing β-lactam antibiotics or β-lactamase inhibitors can leverage BTBAB at low loading (3–4 mol%) for regiospecific C4-epimerization of cis-4-formyl-2-azetidinones under mild room-temperature conditions, as established by Alcaide et al. (2000) [4]. This reaction tolerates diverse C3 substituents and proceeds in a heterogeneous benzene/aqueous dimethylamine medium. The Sigma-Aldrich product specification explicitly cites this application, confirming its recognition as a standard synthetic protocol in the β-lactam chemistry community . This scenario addresses the needs of academic and pharmaceutical research laboratories requiring a reliable PTC for stereochemical control in β-lactam scaffold elaboration.

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